molecular formula C55H75N17O13 B1582995 Gonadorelin CAS No. 9034-40-6

Gonadorelin

Cat. No. B1582995
CAS RN: 9034-40-6
M. Wt: 1182.3 g/mol
InChI Key: XLXSAKCOAKORKW-AQJXLSMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gonadorelin is a synthetic peptide that is used in scientific research to study the reproductive system. It is a gonadotropin-releasing hormone (GnRH) agonist that stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones are essential for the regulation of the menstrual cycle and the production of sperm in males.

Scientific Research Applications

Detection and Anti-Doping Applications

  • Gonadorelin, a gonadotropin-releasing hormone agonist, is used in fertility medicine and hormonal dysfunction treatments. It is also significant in anti-doping controls, being a synthetic hormone listed by the World Anti-Doping Agency (WADA). Innovative bioassays have been developed for its detection in urine, utilizing molecularly imprinted polymers (MIPs) for optical real-time and label-free biosensing. These assays are notable for their biocompatibility, stability, low cost, and high selectivity and sensitivity, making them superior to traditional immune-based approaches in certain applications (Torrini et al., 2021).

Veterinary and Animal Reproduction

  • In animal reproduction, particularly in cattle, gonadorelin is used to synchronize estrus, induce ovulation, and treat ovarian cysts. Studies comparing gonadorelin with other analogs like lecirelin and buserelin have shown its effectiveness in inducing the disappearance of the dominant follicle and subsequent emergence of a synchronous follicle wave, impacting reproductive management in dairy cows (Picard-Hagen et al., 2015).
  • In bovine embryo transfer, the administration of gonadorelin has been shown to increase conception rates and reduce pregnancy losses in embryo recipients. This suggests its potential as a tool to enhance fertility in these applications (Defensor et al., 2021).
  • In feline medicine, gonadorelin has been effective in inducing ovulation in queens in estrus, with a significant proportion of treated queens developing corpora lutea post-treatment, indicating its potential for reproductive management in cats (Ferré-Dolcet et al., 2020).

Human Reproductive Health

  • In the context of human health, gonadorelin has applications in the treatment of conditions like hypothalamic amenorrhea and for evaluating hypothalamic/pituitary function. Its therapeutic use in these contexts demonstrates its role in managing reproductive health disorders (Definitions, 2020).

Implications in Other Medical Research

  • In medical research, gonadorelin's stability and effects have been studied, such as its colonic stability and impact on peptide drug metabolism. Understanding these aspects can contribute to the development of more effective drug delivery systems for peptide-based therapies (Wang et al., 2015).
  • Additionally, gonadorelin's role in gonadotropin signaling has been explored, particularly in understanding its effects on multiple signaling cascades and intracellular events. Such research advances our knowledge of gonadotropin physiology and potential therapeutic applications (Casarini & Simoni, 2021).

Future Directions

properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60)/t36-,37-,38-,39-,40-,41-,42-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXSAKCOAKORKW-AQJXLSMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H75N17O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51952-41-1 (Hydrochloride), 52699-48-6 (Acetate)
Record name Gonadorelin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033515092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20873490
Record name Luteinizing hormone-​releasing factor (swine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1182.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gonadorelin hydrochloride

CAS RN

9034-40-6, 33515-09-2
Record name Luteinizing hormone-releasing factor
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009034406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gonadorelin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033515092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luteinizing hormone-releasing factor
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Record name Luteinizing hormone-​releasing factor (swine)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Luteinizing hormone-releasing factor
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.892
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Gonadorelin
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The synthesis of peptide Ac-D-Nal(2)-D-Phe(4 Cl)-D-Trp-Ser-Arg-D-Lys[(Cu++)(POL)2 (DL-A2 pr)]-Leu-Arg-Pro-D-Ala-NH2 was performed by reacting [Ac-D-Nal(2)1, D-Phe(4Cl)2, D-Trp3, Arg5,D-Lys(DL-A2 pr)6, D-Ala10 ]LHRH (Preparation VIII, 40 mg of a TFA salt) in DMF (0.2 ml) at pH 8 (adjusted with sodium hydroxide and sodium acetate) with pyridoxal hydrochloride (Aldrich, 4 mg) then, after standing at room temperature for 1 hour, with copper(II) acetate (3 mg in 0.05 ml water). The crude product was purified by HPLC under conditions given in Example XI (system iv) to yield [Ac-D-Nal(2)1,D-Phe(4Cl)2,D-Trp3,Arg5,D-Lys[(Cu++)(POL)2 (DL-A2 pr)]6,D-Ala10 ]LHRH (40 mg) with HPLC retention time of 6.3 min.
Quantity
0.05 mL
Type
catalyst
Reaction Step One
[Compound]
Name
peptide Ac-D-Nal(2)-D-Phe(4 Cl)-D-Trp-Ser-Arg-D-Lys
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
VIII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
40 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,780
Citations
MF Martínez, RJ Mapletoft, JP Kastelic… - The Canadian …, 2003 - ncbi.nlm.nih.gov
… allocated to receive 100 μg gonadorelin, intramuscularly as follows: 2 mL of C; 1 mL of FE; or 2 mL of Factrel (FA, gonadorelin hydrochloride). Gonadorelin treatment was done on days …
Number of citations: 49 www.ncbi.nlm.nih.gov
NM Hashem, SM Sallam - Domestic Animal Endocrinology, 2020 - Elsevier
… chitosan-TPP–conjugated gonadorelin nanoparticles (NGnRH). … Both gonadorelin treatments significantly increased the … in the conventional dose of gonadorelin without affecting the …
Number of citations: 30 www.sciencedirect.com
JR Chenault, DD Kratzer, RA Rzepkowski… - Theriogenology, 1990 - Elsevier
This study was conducted to describe the changes in serum LH and FSH concentrations in Holstein heifers following intramuscular (im) injection of various dosages of fertirelin acetate …
Number of citations: 220 www.sciencedirect.com
N Picard-Hagen, G Lhermie, S Florentin, D Merle… - Theriogenology, 2015 - Elsevier
Analogs of gonadoliberin (GnRH) are widely used in cattle to synchronize estrus and to induce ovulation, as well as for the treatment of ovarian cysts. The aim of this study was to …
Number of citations: 41 www.sciencedirect.com
AH Souza, AP Cunha, EPB Silva, A Gümen, H Ayres… - Theriogenology, 2009 - Elsevier
This study evaluated whether the four gonadorelin products that are commercially available in the United States produce comparable ovulation responses in lactating cows. Dairy cows …
Number of citations: 51 www.sciencedirect.com
Y Yordanova, W Vanderlinden, R Stoll, D Rüdiger… - Scientific reports, 2018 - nature.com
A synthetic derivative, GnRH [6-D-Phe], stable against enzymatic degradation, self-assembles and forms nanostructures and fibrils upon a pH shift in the presence of different …
Number of citations: 6 www.nature.com
SL Gianturco, LL Pavlech, KD Storm, MV Yuen… - 2021 - archive.hshsl.umaryland.edu
This report was created to assist the Food and Drug Administration (FDA) in their evaluation of the use of gonadorelin acetate (UNII code: 2RG1XQ1NYJ), which was nominated for use …
Number of citations: 0 archive.hshsl.umaryland.edu
A Rastegarnia, A Niasari-Naslaji, P Hovareshti… - Theriogenology, 2004 - Elsevier
… im injection of 50 or 100 μg Gonadorelin, respectively. Group 3 … In conclusion, 100 μg of Gonadorelin seems to be the most … In this study, an injection of 100 μg Gonadorelin resulted in …
Number of citations: 38 www.sciencedirect.com
DJ Kesler, RN Summers, CA Peterson… - Drug development and …, 1999 - Taylor & Francis
… with 5 to 40 μg of gonadorelin. In summary, the gonadorelin-induced testosterone release in … for 5 μg of gonadorelin) biological assay with a rapid turnaround time for the confirmation of …
Number of citations: 2 www.tandfonline.com
MA Hoitink, JH Beijnen, A Bult… - Journal of …, 1996 - Wiley Online Library
… Since the isolation and identification of gonadorelin in 1971,… considerably higher potency than gonadorelin itself. Several … on the degradation of gonadorelin and its analogues.Helm et …
Number of citations: 21 onlinelibrary.wiley.com

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